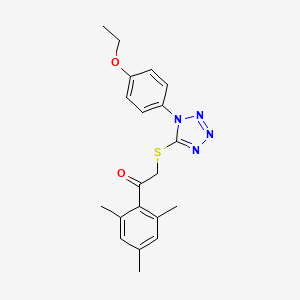

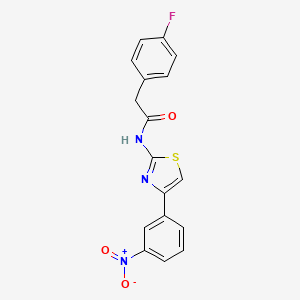

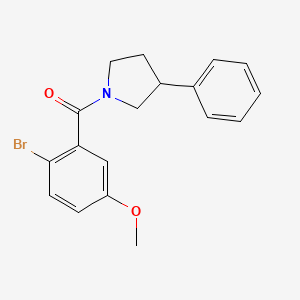

![molecular formula C11H13ClN2O2 B2919237 2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride CAS No. 1225286-54-3](/img/structure/B2919237.png)

2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of this compound can be achieved from easily available chemicals . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions can be employed . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed based on the multicomponent condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C10H11ClN2O2 . The InChI key is LUFUVVBJZZXRAL-UHFFFAOYSA-N .Chemical Reactions Analysis

The synthesis of this compound involves various chemical reactions. The main literature method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 226.66 . It is a solid compound .Aplicaciones Científicas De Investigación

Structural and Magnetic Properties : A study by Yong, Zhang, and She (2013) investigated the structural and magnetic properties of hydrochloride crystals based on a similar compound, 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid. They explored the relationship between magnetic properties and crystal-stacking structures in these crystals, finding them to exhibit low magnetic susceptibilities due to diamagnetic dimers formed by intermolecular close contacts or supramolecular interactions (Yong, Zhang, & She, 2013).

Diverse Library Generation : Roman (2013) used a derivative of the compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, to generate a diverse library of compounds through alkylation and ring closure reactions. This approach was significant for creating structurally varied compounds, highlighting the utility of the compound in synthetic chemistry (Roman, 2013).

Synthesis and Bioactivity of Derivatives : Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives starting from a related compound. These derivatives exhibited antimicrobial and antioxidant activities, suggesting potential applications in medicinal chemistry (Flefel et al., 2018).

Fluorescent Property Evaluation : Hasan, Abbas, and Akhtar (2011) investigated 1,3,5-triaryl-2-pyrazolines, synthesized using a related compound. They found that these compounds possess fluorescence properties in the blue region of the visible spectrum, suggesting their potential use in fluorescence-based applications (Hasan, Abbas, & Akhtar, 2011).

Catalytic Applications in Organic Synthesis : Xie et al. (2014) reported the use of a compound structurally related to 2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride as a catalyst for the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, demonstrating its potential in facilitating environmentally friendly chemical reactions (Xie et al., 2014).

Mecanismo De Acción

Target of Action

The primary targets of 2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with these receptors leads to a variety of biological effects.

Mode of Action

The compound interacts with its targets, the GABA receptors, by binding to them and blocking their activity . This blocking action results in the inhibition of the neurotransmission process, leading to the compound’s various therapeutic effects.

Biochemical Pathways

The compound affects the GABAergic neurotransmission pathway . By blocking the GABA receptors, it inhibits the flow of chloride ions into the neuron, which in turn inhibits the neuron’s ability to fire. This leads to a decrease in neuronal excitability and results in the compound’s sedative and hypnotic effects.

Pharmacokinetics

It is known that the compound is soluble in common organic solvents , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of neuronal excitability and the induction of sedative and hypnotic effects . These effects make the compound potentially useful in the treatment of conditions such as insomnia and certain disorders of brain function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s solubility in organic solvents suggests that its action may be influenced by the lipid content of the target tissues. Additionally, the compound is stable in air but may decompose under high temperatures , indicating that temperature can affect its stability

Propiedades

IUPAC Name |

2-(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-7-4-3-5-13-9(6-10(14)15)8(2)12-11(7)13;/h3-5H,6H2,1-2H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPNNOYUNIRKMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2CC(=O)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

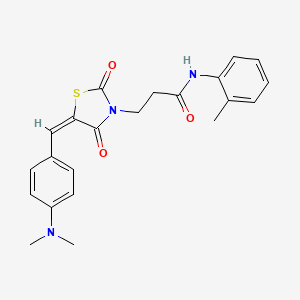

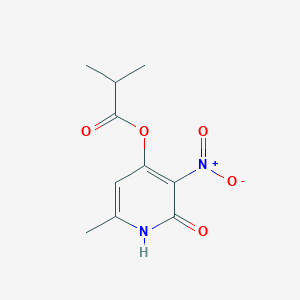

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B2919157.png)

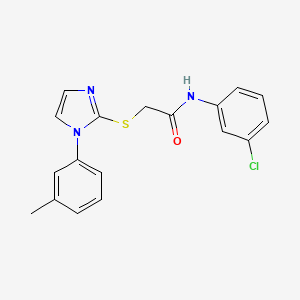

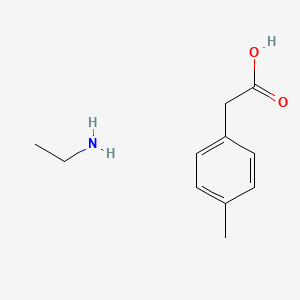

![2-[(5-bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2919172.png)

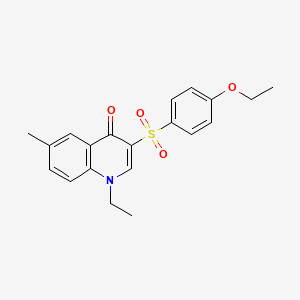

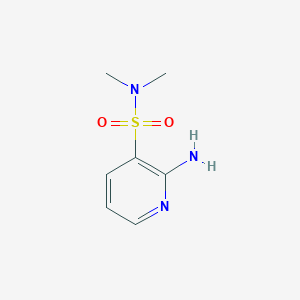

![3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2919173.png)